molecular formula C27H37N5O2 B2944026 N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922121-15-1

N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2944026
CAS No.: 922121-15-1
M. Wt: 463.626
InChI Key: WBDOYXMGZHEBKF-UHFFFAOYSA-N
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Description

N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide (oxamide) derivative. Its core ethanediamide bridge connects two distinct pharmacophores: a 4-ethylphenyl group and a hybrid substituent comprising a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a 4-methylpiperazine ring.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-4-20-7-10-23(11-8-20)29-27(34)26(33)28-19-25(32-16-14-30(2)15-17-32)22-9-12-24-21(18-22)6-5-13-31(24)3/h7-12,18,25H,4-6,13-17,19H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDOYXMGZHEBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethylphenylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, and 4-methylpiperazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogs, focusing on substituent-driven physicochemical and biological properties.

Structural and Functional Group Comparison

Compound Name Aryl Group Heterocyclic Group(s) Key Structural Differences
Target Compound 4-Ethylphenyl 1-Methyltetrahydroquinoline + 4-Methylpiperazine Reference standard for comparison
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide 4-Fluorophenyl 1-Methyltetrahydroquinoline + Piperidine Fluorine (electronegative) vs. ethyl; piperidine vs. methylpiperazine
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-piperazin-1-yl]ethyl}ethanediamide 4-Methoxyphenyl 4-(4-Methylbenzoyl)piperazine Methoxy (electron-donating) vs. ethyl; benzoyl-piperazine vs. methylpiperazine

Data Table: Comparative Properties (Estimated)

Property Target Compound Fluorophenyl Analog Methoxyphenyl-Benzoyl Analog
Molecular Weight ~520 g/mol ~505 g/mol ~570 g/mol
cLogP ~2.2 ~1.5 ~3.0
Solubility (mg/mL) ~0.1 (moderate) ~0.3 (high) ~0.05 (low)
Predicted CNS Activity Moderate High Low

Research Context and Methodological Notes

  • Structural Analysis : Crystallographic data for similar compounds (e.g., ) likely employed SHELX programs for refinement, given their dominance in small-molecule crystallography .
  • Limitations: Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation and known trends in medicinal chemistry.
  • Future Directions : Synthetic optimization could explore hybridizing features (e.g., combining fluorophenyl’s electronic effects with methylpiperazine’s solubility).

Biological Activity

N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that may exhibit various pharmacological effects, including anti-cancer properties and enzyme inhibition.

1. Anti-Cancer Properties

Recent studies have indicated that compounds containing the tetrahydroquinoline structure have significant anti-cancer activity. For instance, derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and colon cancer cells.

Case Study: Anti-Proliferative Activity

A study reported that certain tetrahydroquinoline derivatives demonstrated potent anti-proliferative effects. One compound in particular showed a GI50 value (the concentration required to inhibit cell growth by 50%) of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2) . This suggests that the compound may effectively induce apoptosis in cancer cells.

CompoundCell LineGI50 (µM)Mechanism
4jMIA PaCa-21.9Induces apoptosis and cell cycle arrest at G2/M phase

2. Enzyme Inhibition

The biological activity of this compound may also include the inhibition of nitric oxide synthase (nNOS). Compounds with similar structures have been shown to selectively inhibit nNOS over endothelial nitric oxide synthase (eNOS), which is crucial for therapeutic applications in neurological disorders .

Enzyme Inhibition Data

The selectivity and potency of nNOS inhibitors are critical for minimizing side effects associated with eNOS inhibition. The following table summarizes the inhibitory activities of related compounds:

CompoundEnzyme TypeIC50 (µM)Selectivity
Compound AnNOS35High
Compound BeNOS105Moderate
N'-(4-ethylphenyl)...nNOSTBDTBD

3. Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound may involve:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Enzyme Inhibition : Blocking specific enzymes involved in pathological processes.

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